7-Octadecanone

説明

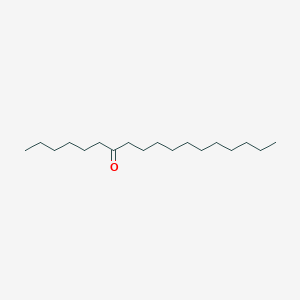

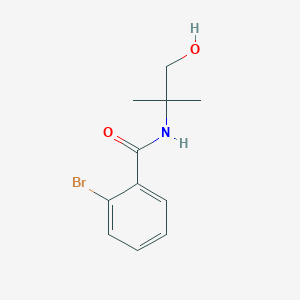

7-Octadecanone, also known as Octadecan-7-one, is a chemical compound with the molecular formula C18H36O . It has an average mass of 268.478 Da and a monoisotopic mass of 268.276611 Da .

Synthesis Analysis

7-Octadecanone can be synthesized through various methods. One such method involves the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120° for 2 hours . Another method involves the reaction of stearoyl chloride with phenol in the presence of aluminium chloride .Molecular Structure Analysis

The molecular structure of 7-Octadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The structure can be represented as CH3(CH2)16CO .Physical And Chemical Properties Analysis

7-Octadecanone has a molecular weight of 268.48 . Other physical and chemical properties such as density, melting point, boiling point, and refractive index are estimated to be 0.8453, 51.5°C, 336.64°C, and 1.4494 respectively .科学的研究の応用

Anti-Inflammatory Properties

The hexane partition from the root extract of the Jatropha curcas plant, containing octadecanoic acid, has demonstrated significant anti-inflammatory activity. However, it also exhibited cytotoxicity towards macrophage cells at certain concentrations. Further fractionation and analysis revealed that compounds like hexadecanoic acid methyl ester, octadecanoic acid methyl ester, and octadecanoic acid could be responsible for this anti-inflammatory action (Othman et al., 2015).

Octadecanoid Signaling in Plant Defense

The octadecanoid pathway, involving components like 12-oxo-phytodieonic acid (OPDA) and jasmonic acid (JA), plays a crucial role in the self-defense response of plants. For instance, in rice, this pathway was found to be responsive to external stimuli like wounding and fungal elicitors, indicating its significance in plant defense mechanisms (Rakwal et al., 2002).

Enzymatic Functions in Plant Defense

Octadecanoids, including jasmonic acid and related compounds, are integral to plant defense against various stressors such as microbial pathogens, herbivores, and UV light damage. This includes the identification and characterization of enzymes responsible for octadecanoid biosynthesis and the regulatory mechanisms involved in this biosynthetic pathway (Schaller, 2001).

Role in Chemical Communication and Defense in Insects

In the Lyclene dharma dharma moth, compounds like 6-methyl-2-octadecanone and 14-methyl-2-octadecanone play a crucial role in chemical communication as sex pheromone components. The specificity of these compounds in attracting male moths underscores their importance in the mating behavior of these insects (Adachi et al., 2010).

Production of 1-Octadecanol from Octadecanoic Acid

1-Octadecanol, with applications ranging from lubricants to perfumes, can be produced from octadecanoic acid through hydrogenation. Research on the conversion process, including the modeling of reactions and the optimization of conditions for maximum productivity, contributes to the industrial applications of these compounds (Potts et al., 2014).

特性

IUPAC Name |

octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQOJAVJSCPMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336803 | |

| Record name | 7-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octadecanone | |

CAS RN |

18277-00-4 | |

| Record name | 7-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)